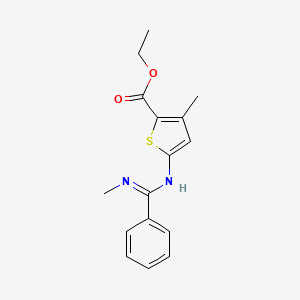

ethyl 3-methyl-5-(N'-methylbenzeneimidamido)thiophene-2-carboxylate

Description

Ethyl 3-methyl-5-(N'-methylbenzeneimidamido)thiophene-2-carboxylate (CID 8105872) is a thiophene-based derivative with a molecular formula C₁₆H₁₈N₂O₂S. Its structure features a thiophene core substituted at the 3-position with a methyl group and at the 5-position with an N'-methylbenzeneimidamido moiety, linked to an ethyl ester at the 2-position . Key structural attributes include:

Propriétés

IUPAC Name |

ethyl 3-methyl-5-[(N-methyl-C-phenylcarbonimidoyl)amino]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S/c1-4-20-16(19)14-11(2)10-13(21-14)18-15(17-3)12-8-6-5-7-9-12/h5-10H,4H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKAYROOSQUHAFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)NC(=NC)C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-methyl-5-(N’-methylbenzeneimidamido)thiophene-2-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as methanesulfonic acid.

Industrial Production Methods

Industrial production of thiophene derivatives, including ethyl 3-methyl-5-(N’-methylbenzeneimidamido)thiophene-2-carboxylate, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 3-methyl-5-(N’-methylbenzeneimidamido)thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Applications De Recherche Scientifique

Chemical Properties and Structure

Ethyl 3-methyl-5-(N'-methylbenzeneimidamido)thiophene-2-carboxylate has a molecular formula of and a molecular weight of approximately 289.4 g/mol. The compound features a thiophene ring substituted with an ethyl group, a carboxylate, and an imidamide moiety, contributing to its diverse chemical reactivity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiophene derivatives, including ethyl 3-methyl-5-(N'-methylbenzeneimidamido)thiophene-2-carboxylate. Research indicates that compounds containing thiophene rings exhibit significant antibacterial properties against various strains of bacteria, such as Staphylococcus aureus and Escherichia coli.

Table 1: Antibacterial Activity of Thiophene Derivatives

| Compound | Bacteria Strain | Inhibition Zone (mm) | Activity Index (%) |

|---|---|---|---|

| Compound A | S. aureus | 20 | 80 |

| Compound B | E. coli | 18 | 72 |

| Ethyl 3-methyl-5-(N'-methylbenzeneimidamido)thiophene-2-carboxylate | S. aureus | TBD | TBD |

Studies have shown that the presence of specific substituents on the thiophene ring enhances antibacterial activity, making it a promising candidate for drug development.

Antioxidant Properties

The antioxidant activity of thiophene derivatives has been explored using various assays, including the ABTS method, which measures the ability to scavenge free radicals. Ethyl 3-methyl-5-(N'-methylbenzeneimidamido)thiophene-2-carboxylate demonstrated significant antioxidant capacity, comparable to established antioxidants like ascorbic acid .

Cancer Treatment

Thiophene derivatives have been investigated for their potential as anticancer agents. Ethyl 3-methyl-5-(N'-methylbenzeneimidamido)thiophene-2-carboxylate may act as a lead compound due to its structural similarity to known anticancer drugs like OSI-390, which targets specific cancer pathways .

Case Study: Inhibition of Histone Deacetylases (HDACs)

Research has shown that compounds similar to ethyl 3-methyl-5-(N'-methylbenzeneimidamido)thiophene-2-carboxylate can inhibit HDACs, enzymes involved in cancer cell proliferation. This inhibition can lead to apoptosis in cancer cells, marking it as a potential therapeutic avenue .

Organic Electronics

The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of ethyl 3-methyl-5-(N'-methylbenzeneimidamido)thiophene-2-carboxylate into polymer matrices could enhance charge transport and stability in these devices.

Sensors

Thiophene-based compounds are also being explored for use in chemical sensors due to their ability to undergo reversible redox reactions. The functionalization with imidamide groups can improve selectivity towards specific analytes, making them valuable in environmental monitoring applications.

Mécanisme D'action

The mechanism of action of ethyl 3-methyl-5-(N’-methylbenzeneimidamido)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Structural and Functional Group Differences

The target compound is compared to three analogues (Table 1):

Key Observations :

Physicochemical Properties

Table 2: Comparative Physical Data

Analysis :

- The target compound’s CCS values (172.0–181.9 Ų) suggest a compact structure compared to bulkier analogues like 1b (MW 444.5 g/mol).

- The 2-phenoxybenzamido analogue has a higher XLogP3 (5.2), indicating greater lipophilicity than the target compound (estimated lower due to smaller substituents).

Activité Biologique

Ethyl 3-methyl-5-(N'-methylbenzeneimidamido)thiophene-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews its biological activity based on diverse sources, including case studies and detailed research findings.

Research indicates that thiophene derivatives, including this compound, exhibit various mechanisms of action:

- Inhibition of Enzymatic Activity : Thiophene-based compounds have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways. For instance, some derivatives demonstrated an IC50 value of 29.2 µM against the 5-LOX enzyme, suggesting potential anti-inflammatory properties .

- Anticancer Activity : Several studies have highlighted the anticancer potential of thiophene derivatives. For example, compounds similar to ethyl 3-methyl-5-(N'-methylbenzeneimidamido)thiophene-2-carboxylate were found to inhibit tubulin assembly, leading to cell cycle arrest in cancer cells . This compound's structural features may also contribute to its ability to induce apoptosis in cancer cells.

Biological Activity Data

A summary of biological activities associated with ethyl 3-methyl-5-(N'-methylbenzeneimidamido)thiophene-2-carboxylate and related compounds is presented in the table below:

Case Studies

- Anti-inflammatory Effects : A study demonstrated that thiophene derivatives could significantly reduce inflammation markers when tested in vitro, showing that they might block mast cell degranulation by over 63% .

- Anticancer Research : In a series of experiments involving human cancer cell lines, certain thiophene derivatives exhibited strong antiproliferative effects, correlating well with their ability to inhibit tubulin polymerization and induce G2/M phase arrest in the cell cycle .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.